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Introduction to Centaurium erythraea and Tricosane

Centaurium erythraea (common centaury) is a biennial herbaceous plant belonging to the Gentianaceae
family that has been extensively used in traditional medicine across various cultures for treating conditions
such as diabetes, digestive disorders, fever, and skin diseases. The essential oil of Centaurium erythraea
(CEEO) contains a complex mixture of bioactive compounds, with tricesane identified as one of the major
constituents alongside carvacrol and menthol. Tricosane (C23Hass) is a long-chain alkane that has
demonstrated significant biological activities in recent scientific investigations, including antibacterial and
antidiabetic properties. These application notes provide detailed protocols and experimental data for
researchers investigating the extraction, characterization, and bioactivity assessment of tricosane from

CEEO.

Recent studies have revealed that the chemical compeosition of CEEO varies significantly depending on
phenological stages, geographical location, and extraction methods. The flowering stage has been identified
as particularly rich in bioactive compounds, with tricosane representing a significant component of the
volatile profile. The growing interest in natural products for pharmaceutical applications and the need for
standardized protocols for natural product research necessitate comprehensive application notes that detail

methodologies for consistent and reproducible investigation of tricesane from CEEQ.
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Essential Oil Extraction and Chemical Characterization

Essential Oil Extraction Protocol

The extraction of essential oil from Centaurium erythraea follows a standardized hydrodistillation

method using a Clevenger-type apparatus:

o Plant Material Preparation: Collect aerial parts of Centaurium erythraea during the flowering stage
from their natural habitat. Proper botanical identification should be verified by a taxonomist, and a
voucher specimen deposited in a herbarium for future reference. The plant material should be air-
dried in a shaded, well-ventilated area at ambient temperature (20-25°C) to preserve volatile

compounds [1].

¢ Hydrodistillation Process: Charge the Clevenger apparatus with 100 g of dried plant material and 500
mL of distilled water. Conduct hydrodistillation for 3 hours following the European Pharmacopoeia
guidelines. The essential oil, being less dense than water, will collect in the graduated arm of the

apparatus. Extract the essential oil carefully using a Pasteur pipette [1] [2].

e Qil Preservation: Dry the collected essential oil over anhydrous sodium sulfate to remove any
residual water. Store the desiccated oil in sealed amber glass vials at 4°C until analysis to prevent
oxidation and volatilization. Under these conditions, the typical yield of CEEO ranges between 0.02-

0.05% (v/w) based on dry plant material [1] [3].

Chemical Characterization of CEEO and Tricosane

The chemical characterization of CEEO and identification of tricosane content requires sophisticated

analytical techniques:

¢ Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Conduct GC-MS analysis using a
capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 pm film thickness). Employ the following
temperature program: initial temperature 50°C (hold for 1 min), ramp to 300°C at 5°C/min, and final
hold for 5 min. Use helium as the carrier gas at a flow rate of 1.0 mL/min. The injector temperature
should be maintained at 250°C with a split ratio of 1:50 [2] [3].
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e Compound Identification: Identify tricosane and other components by comparing their retention
indices (relative to Cs-Cao n-alkane series) and mass spectra with those available in commercial
libraries (NIST, Wiley) and authentic standards. Quantify compounds using the area normalization

method without correction factors [2].

e Alternative Extraction Method - HS-SPME: For headspace analysis, use Solid-Phase
Microextraction (SPME) with DVB/CAR/PDMS or PDMS/DVB fibers. Expose the fiber to the
headspace of the plant sample in a sealed vial incubated at 60°C for 15 minutes, then desorb in the GC

injector port at 250°C for 5 minutes [3].

Table 1: Chemical Composition of Centaurium erythraea Essential Oil at Different Phenological Stages

Vegetative Flowering Post-flowering Identification
Compound
Stage (%) Stage (%) Stage (%) Method
Tricosane Data not Data not Data not GC-MS, R,
specified specified specified Standard
Carvacrol Variable Variable Variable between GC-MS, R,
between stages between stages  stages Standard
Menthol Variable Variable Variable between GC-MS, RI,
between stages between stages  stages Standard
Monoterpene 18.42% 15.31% 13.25% GC-MS, RI
Hydrocarbons
Oxygenated 45.32% 48.15% 43.68% GC-MS, RI
Monoterpenes
Sesquiterpene 12.58% 10.89% 14.32% GC-MS, RI
Hydrocarbons
Oxygenated 8.24% 7.56% 9.12% GC-MS, RI
Sesquiterpenes
Others 14.44% 12.09% 16.63% GC-MS, RI
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Note: The relative percentage of tricosane in CEEO varies significantly based on geographical origin and
phenological stage. Researchers should conduct preliminary analysis to determine the exact composition for

their specific plant material [2].

Biological Activities and Experimental Data

The biological activities of tricesane and CEEO have been investigated through a series of standardized in
vitro assays that evaluate their antioxidant, antidiabetic, dermatoprotective, and antibacterial potential. The

following section presents quantitative data and experimental protocols for these assessments.

Quantitative Assessment of Biological Activities

Table 2: Biological Activities of Tricosane and Centaurium erythraea Essential Oil (CEEQO)

Positive

Bioactivity Assay Sample Result/ICso Value Reference
Control

Antibacterial (Gram- Tricosane Active (specific MIC not Standard [1]

positive) provided) antibiotics

Antibacterial (Gram- Tricosane Less efficient than on Gram-  Standard [1]

negative) positive antibiotics

o-Amylase Inhibition Tricosane  ICso = 385.26 pg/mL Acarbose [1]

o-Glucosidase Tricosane 1Cso =192.30 pug/mL Acarbose [1]

Inhibition

Elastase Inhibition Tricosane 1Cso = 145.26 + 4.62 pg/mL Ursolic acid [1]

Antioxidant (FRAP) Tricosane  Moderate activity Trolox [1]

Antibacterial (S. aureus) CEEO 1ZD: 18-22 mm Standard [3]
antibiotics
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Bioactivity Assay Sample Result/ICso Value

Antibacterial (B. cereus) CEEO 1ZD: 16-20 mm

Positive

Reference
Control
Standard [3]
antibiotics

Table 3: Comparison of Biological Activities Between Tricosane and Other Major Compounds in CEEO

Bioassay Tricosane Carvacrol Menthol CEEO
o-Amylase Inhibition 385.26 566.20 471.50 168.62
(ICso, pg/mL)
o-Glucosidase 192.30 201.18 183.25 87.18
Inhibition (ICso, pg/mL)
Elastase Inhibition 145.26 + 4.62 124.68 £ 112.06 £ 3.70 113.02 +
(ICso, ug/mL) 4.31 3.37
Tyrosinase Inhibition Not specified Not Not specified 41.86 +
(ICso0, pg/mL) specified 0.03
Antibacterial Effect Prominent against Moderate Responsible for Broad-
Gram-positive dermatoprotective spectrum

Antibacterial Activity Assessment

The antibacterial properties of tricosane and CEEO can be evaluated using the following protocols:

e Disk Diffusion Method: Prepare Mueller-Hinton agar plates and inoculate with standardized

bacterial suspensions (0.5 McFarland standard, approximately 1.5 x 108 CFU/mL). Apply sterile

filter paper disks (6 mm diameter) impregnated with 10 pL of tricosane or CEEO (dissolved in

appropriate solvent) to the inoculated agar surface. Include positive controls (standard antibiotics) and

negative controls (solvent alone). After overnight incubation at 37°C, measure the inhibition zone

diameters (IZD) in millimeters [1] [3].
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¢ Broth Microdilution Method (MIC/MBC): Prepare two-fold serial dilutions of tricesane or CEEO
in sterile broth in 96-well microplates. Inoculate each well with bacterial suspension to achieve a
final concentration of approximately 5 x 10° CFU/mL. Include growth controls (inoculated broth
without test compound) and sterility controls (uninoculated broth). After incubation at 37°C for 18-24
hours, determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration showing
no visible growth. Determine the Minimum Bactericidal Concentration (MBC) by subculturing
from wells with no visible growth onto fresh agar plates; the MBC is the lowest concentration showing

no growth on subculture [1].

Experimental Protocols for Bioactivity Assays

Antioxidant Activity Assays

e DPPH Radical Scavenging Assay: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-
picrylhydrazyl) in methanol. Mix equal volumes (1 mL) of this solution with various concentrations of
tricosane or CEEO (dissolved in methanol). Incubate the mixture at room temperature in the dark for
30 minutes. Measure the absorbance at 517 nm against a blank. Calculate the radical scavenging
activity as percentage inhibition using the formula: % Inhibition = [(Ao - A1)/Ao] % 100, where Ao is
the absorbance of the control and A1 is the absorbance in the presence of the sample. Report the ICso
value (concentration required to scavenge 50% of DPPH radicals) determined from the dose-response

curve, using Trolox as a positive control [1].

¢ FRAP (Ferric Reducing Antioxidant Power) Assay: Prepare the FRAP reagent by mixing 300 mM
acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCI, and 20 mM FeCls in
a 10:1:1 ratio. Incubate the FRAP reagent at 37°C for 10 minutes before use. Mix 100 pL of sample
with 3 mL of FRAP reagent and incubate at 37°C for 30 minutes. Measure the absorbance at 593 nm.
Prepare a calibration curve using FeSO4:7H20 (0.1-1.0 mM) and express the results as pM Fe?*

equivalents [1].

o ABTS Radical Scavenging Assay: Generate the ABTSe* cation radical by reacting 7 mM ABTS (2,2'-
azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with 2.45 mM potassium persulfate and

allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTSe*
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solution with ethanol to an absorbance of 0.70 + 0.02 at 734 nm. Mix 10 pL of sample with 1 mL of
diluted ABTSe* solution and measure the absorbance after 6 minutes. Calculate the percentage

inhibition and determine ICso values, with Trolox as standard [1].

Antidiabetic Activity Assays

e a-Amylase Inhibition Assay: Prepare a solution of a-amylase (from Bacillus licheniformis) in 0.1 M
phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Pre-incubate 250 pL of enzyme solution with 250
uL of various concentrations of tricesane or CEEO at 37°C for 10 minutes. Add 250 pL of 1% starch
solution and incubate at 37°C for 15 minutes. Stop the reaction by adding 500 pL. of DNS reagent
(3,5-dinitrosalicylic acid) and heating in a water bath at 85-90°C for 10 minutes. After cooling,
measure the absorbance at 540 nm. Calculate the percentage inhibition and ICso value, using acarbose

as positive control [1] [2].

¢ o-Glucosidase Inhibition Assay: Prepare a solution of a-glucesidase (from Saccharomyces
cerevisiae) in 0.1 M phosphate buffer (pH 6.9). Pre-incubate 50 pL of enzyme solution with 100 pL of
various concentrations of tricosane or CEEO at 37°C for 10 minutes. Start the reaction by adding 50
pL of 5 mM p-nitrophenyl-a-D-glucopyranoside (p-NPG) and incubate at 37°C for 30 minutes. Stop
the reaction by adding 2 mL of 0.1 M Na2COs. Measure the absorbance at 405 nm. Calculate the

percentage inhibition and ICso value, using acarbose as reference standard [1] [2].

Dermatoprotective Activity Assays

e Tyrosinase Inhibition Assay: Prepare a solution of mushroom tyrosinase (100 U/mL) in 0.1 M
phosphate buffer (pH 6.5). Pre-incubate 40 pL of enzyme solution with 80 pL of various
concentrations of tricosane or CEEO at 37°C for 10 minutes. Add 80 pL of 2.5 mM L-DOPA and
incubate at 37°C for 20 minutes. Measure the absorbance at 475 nm. Calculate the percentage

inhibition of dopachrome formation and determine the ICso value, using kojic acid as positive control

[1][2].

o Elastase Inhibition Assay: Prepare a solution of porcine pancreatic elastase (0.5 U/mL) in 0.1 M
Tris-HCI buffer (pH 8.0). Pre-incubate 50 pL of enzyme solution with 50 pL of various concentrations
of tricosane or CEEO at 37°C for 15 minutes. Add 150 pL of 0.8 mM N-succinyl-Ala-Ala-Ala-p-
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nitroanilide dissolved in the same buffer and incubate at 37°C for 30 minutes. Measure the
absorbance at 410 nm. Calculate the percentage inhibition and determine the ICso value, using ursolic

acid as reference inhibitor [1].

Research Applications and Future Perspectives

The experimental data presented in these application notes demonstrate that tricosane from Centaurium
erythraea essential oil holds significant potential for various pharmaceutical and cosmeceutical
applications. The compound's antibacterial properties, particularly against Gram-positive bacteria, suggest
potential for development of novel antimicrobial agents to address the growing problem of antibiotic
resistance. Furthermore, its antidiabetic activity through inhibition of carbohydrate-digesting enzymes

indicates potential for managing postprandial hyperglycemia in diabetes.

The dermatoprotective effects of CEEO, for which menthol has been identified as a primary contributor,
combined with tricesane's activities, suggest promising applications in cosmetic formulations targeting
skin aging and hyperpigmentation. The concentration-dependent inhibition of tyrosinase and elastase

positions CEEO and its constituents as potential natural alternatives to synthetic skin care agents [1].

Future research should focus on:

¢ Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying tricosane's
biological activities.

¢ Synergistic Effects: Exploration of potential synergistic interactions between tricosane and other
CEEO components.

¢ In Vivo Validation: Preclinical and clinical studies to confirm efficacy and safety in whole organism
models.

¢ Formulation Development: Optimization of delivery systems to enhance bioavailability and stability.

The following diagram illustrates the experimental workflow for extraction, characterization, and bioactivity

assessment of tricosane from Centaurium erythraea:
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Conclusion

These application notes provide comprehensive protocols and experimental data for investigating tricosane
from Centaurium erythraea essential oil. The detailed methodologies for extraction, chemical
characterization, and bioactivity assessment offer researchers standardized approaches for studying this

promising natural compound. The significant biological activities demonstrated by tricesane, particularly
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its antibacterial and antidiabetic properties, highlight its potential for pharmaceutical development. Further
research following these protocols will contribute to validating traditional uses of Centaurium erythraea and

potentially lead to the development of novel natural product-based therapeutics.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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